molecular formula C16H24N2O3 B7924074 Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

カタログ番号: B7924074
分子量: 292.37 g/mol
InChIキー: KRNZIZUIDWCTMY-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6) is a chiral carbamate derivative with a pyrrolidine core. Its molecular formula is C₁₆H₂₄N₂O₃ (molecular weight: 292.38 g/mol). The compound features:

  • An (S) -configured pyrrolidin-3-yl group.
  • A 2-hydroxyethyl substituent on the pyrrolidine nitrogen.
  • A benzyl ester group attached to the carbamic acid moiety.

This compound is used in pharmaceutical research, particularly as a synthetic intermediate for bioactive molecules targeting neurological disorders .

特性

IUPAC Name

benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNZIZUIDWCTMY-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Stereochemical Control at the Pyrrolidine C3 Position

The (S)-configuration at the C3 position is critical for the compound’s biological activity. Asymmetric synthesis methods employ chiral auxiliaries or catalysts:

  • Chiral Pool Synthesis : Starting from (S)-proline, the hydroxyl group is introduced via oxidation-reduction sequences. Hydrogen peroxide-mediated epoxidation followed by ring-opening with water yields the (S)-3-hydroxypyrrolidine intermediate.

  • Enzymatic Resolution : Racemic 3-hydroxypyrrolidine is treated with lipases (e.g., Candida antarctica Lipase B) in organic solvents to selectively acetylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Carbamic Acid Benzyl Ester Formation

The carbamate moiety is installed using benzyl chloroformate (Cbz-Cl). Key considerations include reaction stoichiometry and protecting group compatibility:

Stepwise Carbamoylation

  • Amine Protection : The secondary amine of 1-(2-hydroxyethyl)-pyrrolidin-3-ol is protected with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base. This step achieves 90–95% conversion within 2 hours at 0°C.

  • Benzyl Ester Formation : The protected intermediate reacts with benzyl chloroformate in DCM at room temperature. Excess Cbz-Cl (1.5 equivalents) ensures complete conversion, with yields of 80–88% after silica gel chromatography.

One-Pot Methodology

A patent-described method combines both steps in a single vessel: the hydroxyethylpyrrolidine derivative is treated sequentially with ethyl chloroformate and benzyl chloroformate without intermediate isolation. This approach reduces solvent use but requires precise pH control (maintained at 8–9 using NaHCO₃) to prevent premature hydrolysis.

Stereochemical Analysis and Validation

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) confirms the enantiomeric excess (ee) of the final product, typically >98%. Nuclear magnetic resonance (NMR) spectroscopy provides additional validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.85 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 1H, CH-N), 3.60–3.45 (m, 2H, CH₂OH), 2.80–2.60 (m, 4H, pyrrolidine-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (C=O), 136.5 (Ar-C), 128.4–127.8 (Ar-CH), 67.3 (OCH₂Ph), 58.1 (CH-N), 54.8–53.2 (pyrrolidine-C).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Protection7599High stereochemical controlMulti-step purification required
One-Pot Synthesis8295Reduced solvent useLower enantiomeric excess
Enzymatic Resolution6898Eco-friendly, mild conditionsHigh cost of enzymes

Industrial-Scale Considerations

Large-scale production (≥1 kg batches) employs continuous flow reactors to enhance heat transfer during exothermic steps like ethylene oxide alkylation. Process analytical technology (PAT) tools such as in-line FTIR monitor reaction progress in real time, reducing off-spec batches by 30% . Residual solvent levels (e.g., DCM) are controlled to <50 ppm via wiped-film evaporation.

化学反応の分析

Types of Reactions

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted esters or amides

科学的研究の応用

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The benzyl ester moiety may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its efficacy.

類似化合物との比較

Comparison with Structurally Related Compounds

Substituent Variation: Ester Group Modifications

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-22-7)
  • Key Difference : Benzyl ester replaced with tert-butyl ester .
  • Molecular Formula : C₁₃H₂₆N₂O₃ (MW: 258.36 g/mol).
  • However, the absence of an aromatic ring may limit π-π interactions in receptor binding .
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1353994-64-5)
  • Key Difference : (R) -configuration at the pyrrolidine chiral center.
  • Molecular Formula : C₁₃H₂₆N₂O₃ (MW: 258.36 g/mol).
  • Impact : Stereochemical inversion alters spatial orientation, which could affect binding affinity in chiral environments such as enzyme active sites .

Ring Size Variation: Pyrrolidine vs. Piperidine

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)
  • Key Difference : Pyrrolidine (5-membered ring) replaced with piperidine (6-membered ring).
  • Molecular Formula : C₁₇H₂₆N₂O₃ (MW: 306.41 g/mol).
  • Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to enhanced metabolic stability .

Substituent and Stereochemistry Variations

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • Key Differences :
    • Ethyl group on carbamic acid replaced with isopropyl .
    • (R) -configuration at the pyrrolidine chiral center.
  • Molecular Formula : C₁₇H₂₆N₂O₃ (MW: 306.4 g/mol).
  • Impact : The bulkier isopropyl group may hinder rotational freedom, while the R -configuration could lead to divergent biological activity compared to the S -enantiomer .
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1)
  • Key Difference: Addition of a 2-amino-3-methyl-butyryl group on the piperidine nitrogen.
  • Molecular Formula : C₂₀H₃₁N₃O₃ (MW: 361.48 g/mol).
  • Impact: The amino acid side chain introduces hydrogen-bonding and ionic interaction capabilities, making this compound suitable for peptide-mimetic drug design .

Research Implications

  • Ester Group : Benzyl esters enhance lipophilicity, favoring blood-brain barrier penetration, whereas tert-butyl esters improve solubility in organic solvents .
  • Ring Size : Piperidine analogs may exhibit longer metabolic half-lives due to reduced ring strain compared to pyrrolidine derivatives .
  • Stereochemistry : Enantiomers (e.g., S vs. R ) show divergent binding affinities in chiral environments, critical for receptor-targeted drug design .

生物活性

Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) is a carbamate derivative recognized for its potential therapeutic applications, particularly within the field of medicinal chemistry. The compound's unique structural features, including a pyrrolidine ring and hydroxyethyl substitution, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is C16H24N2O3C_{16}H_{24}N_{2}O_{3}. The compound is classified under specialty chemicals with significant interest in pharmacological research due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is primarily linked to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, which can lead to diverse pharmacological effects.

  • Enzyme Modulation : The compound may influence enzyme kinetics through reversible or irreversible binding, impacting metabolic pathways.
  • Receptor Interaction : It could act as an agonist or antagonist at various receptor sites, potentially affecting neurotransmitter systems.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Case Study 1: Neuropharmacological Effects

A study investigated the neuroprotective effects of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced markers of oxidative stress, suggesting a protective role against neuronal damage.

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties revealed that the compound exhibits activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
NeuroprotectionImproved cognitive function in models
AntimicrobialEffective against multiple bacterial strains
Enzyme ModulationPotential influence on metabolic enzyme activities

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Biological Activity
Ethyl carbamateSimple carbamateLimited biological activity
N-Boc-hydroxylamineContains tert-butyl groupUsed in synthetic applications
Ethyl-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]Hydroxyethyl substitutionEnhanced interaction with biological targets

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?

  • Methodology : Synthesis typically involves multi-step processes:

Pyrrolidine ring formation : Start with γ-butyrolactone via aminolysis to generate pyrrolidin-3-ol derivatives .

Functionalization : Introduce hydroxyethyl and carbamate groups via nucleophilic substitution or coupling reactions. Ethyl chloroformate or benzyl chloroformate are common reagents for carbamate formation .

Stereochemical control : Use chiral catalysts or resolved intermediates to ensure (S)-configuration at the pyrrolidine nitrogen. Reactions are conducted under inert atmospheres (N₂/Ar) at 0–25°C to minimize racemization .

  • Critical parameters : Solvent choice (e.g., dichloromethane for solubility), pH (neutral to mildly basic), and reaction time (6–24 hours) significantly impact yield (typically 60–85%) .

Q. How is the stereochemistry of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester validated?

  • Methodology :

  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D values with literature data for (S)-configured analogs .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of substituents .

Q. What analytical techniques are used to characterize this compound’s purity and stability?

  • Purity assessment :

  • HPLC-UV/ELSD : C18 columns with acetonitrile/water gradients (detection at 210–254 nm) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify absence of impurities (e.g., unreacted intermediates) .
    • Stability studies :
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., benzyl alcohol from ester cleavage) .

Advanced Research Questions

Q. How does the hydroxyethyl group influence this compound’s interaction with acetylcholinesterase?

  • Mechanistic insights :

  • The hydroxyethyl group enhances hydrogen bonding with catalytic serine residues in acetylcholinesterase, as shown in molecular docking studies .
  • Kinetic analysis : Measure IC₅₀ values (reported range: 0.5–2.0 µM) using Ellman’s assay. Compare with analogs lacking the hydroxyethyl group (IC₅₀ increases 3–5×), confirming its role in potency .
    • Contradictions : Some studies report reduced activity in polar solvents (e.g., DMSO >10%), likely due to competitive solvation of the hydroxyethyl group .

Q. How can researchers resolve contradictions in reported biological activities across stereoisomers?

  • Case example : (S)-isomers show 10× higher affinity for serotonin receptors than (R)-isomers .
  • Experimental design :

Stereoselective synthesis : Use enantiopure starting materials (e.g., L-proline derivatives) .

Binding assays : Perform radioligand displacement studies (³H-5HT) on isolated receptors to eliminate off-target effects .

MD simulations : Model ligand-receptor interactions over 100 ns to identify stereospecific binding poses .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Metabolic hotspots : The benzyl ester is prone to esterase-mediated hydrolysis .
  • Optimization approaches :

  • Bioisosteric replacement : Substitute benzyl ester with methyloxadiazole (stable to hydrolysis, retains potency) .
  • Prodrug design : Convert to a phosphonamide prodrug, enhancing plasma half-life from 1.5 to 6.2 hours in rodent models .

Key Considerations for Experimental Design

  • Controlled variables : Temperature, solvent polarity, and stereochemistry must be rigorously controlled to ensure reproducibility .
  • Orthogonal validation : Combine HPLC, NMR, and bioassays to confirm structural and functional integrity .
  • Ethical sourcing : Avoid commercial suppliers with unverified purity claims; prioritize peer-reviewed synthetic protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。